
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with an ethyl and a methyl group, and an aniline moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-ethyl-3-methyl-1H-pyrazole with aniline under specific conditions. One common method includes:
Starting Materials: 5-Ethyl-3-methyl-1H-pyrazole and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
Procedure: The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing uniform heating.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemistry: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-4-yl)aniline
- 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)aniline
- 4-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)aniline
Uniqueness
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
303009-19-0 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
4-(5-ethyl-3-methylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-3-11-8-9(2)14-15(11)12-6-4-10(13)5-7-12/h4-8H,3,13H2,1-2H3 |
Clave InChI |
LAVBGRFHIWCGIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NN1C2=CC=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



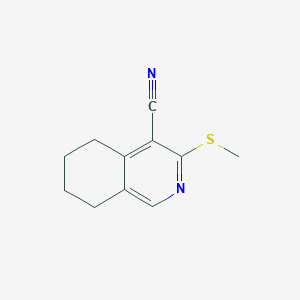
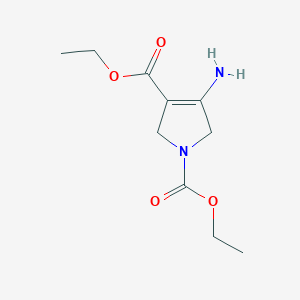
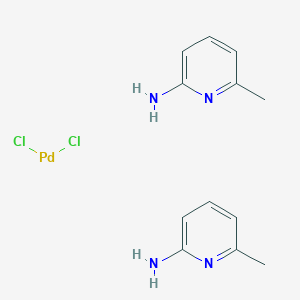
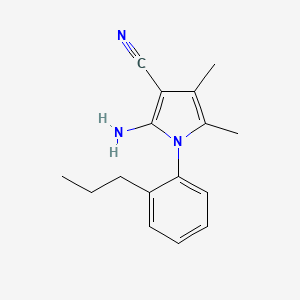
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
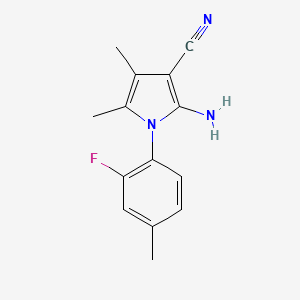

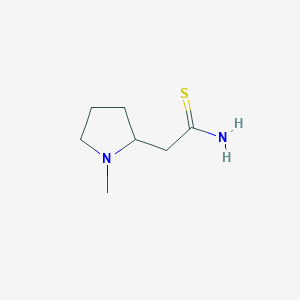



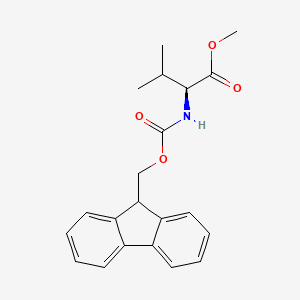
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
